molecular formula C19H19BrN2O3 B2767877 4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905659-34-9

4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2767877
CAS No.: 905659-34-9
M. Wt: 403.276
InChI Key: OOPHWMXFJYEUGD-UHFFFAOYSA-N
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Description

4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic organic compound characterized by a benzamide core substituted with a bromine atom and linked to a 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl group. This structure incorporates several pharmacologically relevant motifs, making it a compound of significant interest in medicinal chemistry and drug discovery research. The molecular framework of this chemical suggests its potential utility as a key intermediate or building block in the synthesis of more complex molecules . Its structure is related to other researched pyrrolidinone-benzamide derivatives, which are often explored for their bioactive properties . The presence of the bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental to constructing diverse chemical libraries for biological screening . Researchers may employ this compound in the development of targeted libraries for high-throughput screening against various biological targets. Please note: This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable laboratory safety protocols.

Properties

IUPAC Name

4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-2-25-17-9-7-16(8-10-17)22-12-15(11-18(22)23)21-19(24)13-3-5-14(20)6-4-13/h3-10,15H,2,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPHWMXFJYEUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Molecular Characteristics

Molecular Architecture

4-Bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide integrates three distinct domains:

  • Pyrrolidinone Ring : A five-membered lactam providing conformational rigidity and serving as the central scaffold.
  • 4-Ethoxyphenyl Group : An aromatic system with an ethoxy substituent (-OCH2CH3) that enhances lipophilicity and metabolic stability.
  • 3-Bromobenzamide : A brominated aromatic moiety enabling electrophilic substitution reactions and conferring potential bioactivity.
Table 1: Molecular Properties
Property Value Source
Molecular Formula C19H20BrN2O3
Molecular Weight 403.276 g/mol
IUPAC Name 4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
SMILES CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)Br

Synthetic Routes for 4-Bromo-N-[1-(4-Ethoxyphenyl)-5-Oxopyrrolidin-3-yl]Benzamide

Pyrrolidinone Ring Formation

The synthesis begins with the cyclization of γ-aminobutyric acid derivatives under acidic conditions. Hydrochloric acid (HCl) catalyzes the intramolecular lactamization, yielding the 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-amine intermediate. Key parameters include:

  • Reaction Conditions : Reflux in HCl for 6 hours.
  • Yield : 78% after purification via recrystallization.

The mechanism involves protonation of the carboxylic acid group, followed by nucleophilic attack by the amine, culminating in water elimination and lactam ring closure.

Amide Bond Coupling

The pyrrolidinone amine undergoes amidation with 3-bromobenzoic acid using ethylcarbodiimide hydrochloride (EDCI) as the coupling agent:

  • Reagents : EDCI (1.2 equivalents), dichloromethane (DCM) solvent.
  • Conditions : Room temperature for 12 hours.
  • Yield : 65% after column chromatography.

EDCI activates the carboxylic acid to form an active ester intermediate, which reacts with the pyrrolidinone amine to furnish the target amide.

Table 2: Reaction Conditions for Key Steps
Step Reagents/Conditions Yield (%)
Cyclization Hydrochloric acid, reflux, 6 hours 78
Amide Coupling Ethylcarbodiimide hydrochloride, dichloromethane, room temperature, 12 hours 65

Alternative Preparation Methodologies

Cyanuric Chloride-Assisted Cyclodehydration

Cyanuric chloride facilitates cyclodehydration reactions in benzoxazinone syntheses, enabling lactam formation at ambient temperatures. Although untested for this specific pyrrolidinone, such conditions (e.g., DMF solvent, 0°C to room temperature) could potentially optimize ring-closure steps.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR : Signals at δ 1.3 ppm (CH3 of ethoxy), δ 4.0 ppm (OCH2), and δ 2.5–3.5 ppm (pyrrolidinone protons) confirm the ethoxyphenyl and lactam moieties.
  • 13C NMR : Peaks at 168 ppm (amide C=O) and 175 ppm (pyrrolidinone C=O) validate the carbonyl groups.

Infrared (IR) Spectroscopy

Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1650 cm⁻¹ (lactam C=O) provide functional group verification.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 403.1 (M+H)+, consistent with the molecular formula C19H20BrN2O3.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds structurally related to 4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide may exhibit antiviral properties. For instance, studies on similar compounds have demonstrated their ability to inhibit the entry of filoviruses such as Ebola and Marburg viruses, suggesting that modifications to the benzamide structure could lead to effective therapeutic agents against these viral infections .

Antitumor Potential

The compound's structural characteristics may also lend themselves to antitumor applications. Investigations into related benzamide derivatives have shown promising results in inhibiting cancer cell proliferation. The interaction of these compounds with specific cellular targets can modulate pathways involved in tumor growth and metastasis .

Case Study 1: Antiviral Screening

In a study focusing on the optimization of 4-(aminomethyl)benzamides as inhibitors of filovirus entry, several derivatives were synthesized and tested against wild-type Ebola virus strains. One compound demonstrated EC50 values below 10 μM, indicating strong antiviral activity. This suggests that the structural framework of 4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide could be optimized similarly for enhanced efficacy against viral infections .

Case Study 2: Antitumor Activity

Another research effort explored the synthesis of various benzamide derivatives for their cytotoxic effects on cancer cell lines. Compounds with similar structural motifs showed significant activity against human cancer cells, leading to further investigation into their mechanisms of action and potential therapeutic applications in oncology .

Summary of Applications

Application AreaDescription
Antiviral Activity Potential as an inhibitor of filovirus entry; optimization may enhance efficacy against Ebola/Marburg viruses.
Antitumor Potential Structural modifications could lead to compounds with significant cytotoxic effects on cancer cells.

Mechanism of Action

The mechanism of action of 4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Benzamide Analogs

Compounds 5–8 in are close analogs with varying alkoxy substituents (methoxy, ethoxy, propoxy, isopropoxy) on the phenyl ring. Key differences include:

  • Steric Hindrance : Isopropoxy (8 ) introduces branching, which may reduce conformational flexibility compared to the ethoxy group in the target compound .
  • Metabolic Stability : Ethoxy (target) and methoxy (5 ) groups are more susceptible to oxidative metabolism than bulkier substituents like isopropoxy.

Heterocyclic Core Modifications

  • Thieno-Pyrazole Derivatives (): The compound 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide replaces the pyrrolidinone with a sulfur-containing thieno-pyrazole system. This substitution likely enhances π-π stacking interactions due to the aromatic thiophene ring but may reduce solubility due to increased hydrophobicity .

Halogenated and Fluorinated Analogs

  • Trifluoropropoxy-Benzamide () : The compound 4-bromo-N-(2,6-difluorophenyl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide incorporates trifluoromethyl and difluorophenyl groups, significantly enhancing metabolic stability and electronegativity. Its LC-MS data (m/z = 424 [M+H]+) suggest a higher molecular weight than the target compound, impacting pharmacokinetics .
  • Bromo-Substituted Biphenyl Analogs () : Compound A9 (4-bromo-N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzamide) features a biphenyl system with a furan substituent, increasing rigidity and π-system surface area for target engagement .

Key Research Findings

  • Alkoxy Chain Impact : Ethoxy substituents balance electronic effects and metabolic stability better than smaller (methoxy) or bulkier (propoxy) groups .
  • Heterocyclic Influence: Pyrrolidinone cores (target) offer conformational flexibility, whereas thieno-pyrazole () or pyrazolo-pyridine () systems prioritize target specificity .
  • Halogenation Effects : Bromine improves hydrophobic interactions, while fluorine enhances electronegativity and stability (e.g., ’s trifluoropropoxy group) .

Biological Activity

4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bromine atom, an ethoxyphenyl group, and a pyrrolidinone moiety attached to a benzamide core. Its molecular formula is C19H19BrN2O3C_{19}H_{19}BrN_2O_3 with a molecular weight of approximately 403.3 g/mol.

PropertyValue
IUPAC Name4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Molecular FormulaC19H19BrN2O3
Molecular Weight403.3 g/mol
CAS Number905659-34-9

The biological activity of 4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is primarily attributed to its interaction with specific molecular targets within biological pathways. The compound is believed to modulate the activity of enzymes and receptors, influencing various cellular processes.

Research indicates that it may exert antimicrobial and anticancer effects by binding to critical proteins involved in these pathways, although detailed studies are still required to elucidate the exact mechanisms involved.

Antimicrobial Activity

Preliminary studies have indicated that compounds structurally similar to 4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide exhibit promising antimicrobial properties. For instance, derivatives containing similar functional groups have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

In vitro studies have demonstrated that the compound may possess anticancer properties. Research involving related benzamide derivatives has shown significant cytotoxicity against various cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Anticancer Screening : A study evaluated several benzamide derivatives for their anticancer activity using the Sulforhodamine B (SRB) assay. Compounds similar to 4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide displayed notable inhibition of cell proliferation in MCF7 cells, suggesting potential as therapeutic agents .
  • Molecular Docking Studies : Molecular docking simulations have been employed to investigate the binding affinity of related compounds with target receptors. These studies suggest that the compound could effectively interact with protein targets involved in cancer progression .
  • Antimicrobial Evaluation : Another research effort focused on assessing the antimicrobial efficacy of benzamide derivatives against a range of pathogens. Results indicated that compounds with similar structural features exhibited significant antibacterial activity, supporting further exploration into their therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide, and how can reaction conditions be optimized?

  • Answer : The synthesis involves multi-step protocols, typically starting with the functionalization of the pyrrolidinone core. Critical steps include:

  • Bromination : Selective bromination at the benzene ring (e.g., using N-bromosuccinimide under controlled temperatures) .
  • Amide Coupling : Condensation of 4-bromobenzoic acid derivatives with the pyrrolidin-3-amine intermediate using coupling agents like HATU or EDCI in anhydrous DMF .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to achieve >95% purity .
    • Optimization : Reaction yields depend on temperature control (e.g., 0–5°C for bromination to avoid side products) and stoichiometric ratios (1.2–1.5 equivalents of coupling agents) .

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

  • Answer : Key methods include:

  • X-ray Crystallography : Resolves the 3D arrangement of the pyrrolidinone and ethoxyphenyl moieties, confirming stereochemistry (e.g., C=O orientation at the 5-position) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., ethoxy group at δ 1.35 ppm for CH3_3 and δ 4.02 ppm for OCH2_2) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ at m/z 443.08 for C19_{19}H17_{17}BrN2_2O3_3) .

Advanced Research Questions

Q. What strategies address contradictory data in biological activity studies of analogs?

  • Answer : Discrepancies in IC50_{50} values across studies often arise from:

  • Assay Variability : Normalize results using positive controls (e.g., cisplatin for cytotoxicity) and standardized protocols (e.g., MTT assay incubation times) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) at the benzamide para-position to enhance binding affinity to kinase targets, resolving conflicting potency reports .
  • Computational Validation : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with EGFR’s Lys745), reconciling divergent experimental outcomes .

Q. How can reaction pathways be optimized using computational methods?

  • Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates:

  • Energy Profiles : Identify rate-limiting steps (e.g., amide bond formation requires overcoming a 25 kcal/mol barrier) .
  • Solvent Effects : COSMO-RS simulations suggest THF improves reaction efficiency over DCM due to better stabilization of polar intermediates .

Q. What methodologies evaluate the compound’s stability under physiological conditions?

  • Answer :

  • pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). LC-MS monitors degradation products (e.g., hydrolysis of the ethoxy group at pH < 3) .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, critical for storage recommendations .

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